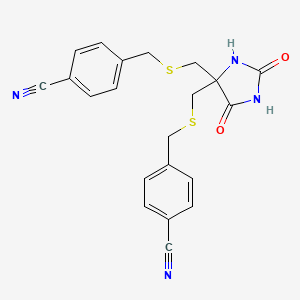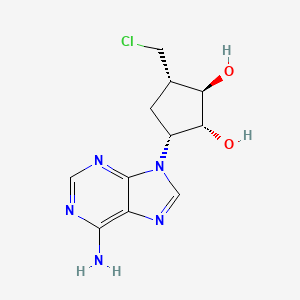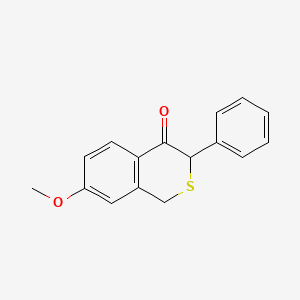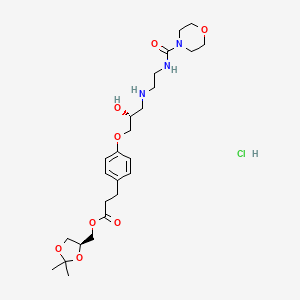
Landiolol hydrochloride, (2R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Landiolol hydrochloride, (2R,4S)-, is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used for the treatment of intraoperative tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation during both cardiac and non-cardiac surgeries . This compound is known for its high β1-selectivity, potent negative chronotropic effect, limited negative inotropic potential, and ultrashort elimination half-life of around 4 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of landiolol hydrochloride involves several steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process involves the use of para hydroxybenzene propanoic acid, potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in DMSO. The reaction is carried out at 115-120°C for 7-8 hours under TLC monitoring .
Industrial Production Methods
For industrial production, a method involving nitrogenous organic compound hydrochloride as a hydrogen chloride carrier is used for salification . This method avoids complex operations, reduces the risk of unqualified physicochemical items, shortens the production period, and reduces solid wastes. The chromatographic purity of the product can reach more than 99.7 percent, and the yield is more than 80 percent .
Chemical Reactions Analysis
Landiolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Landiolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying β1-adrenergic receptor blockers.
Biology: It is used in research on heart rate control and arrhythmias.
Medicine: It is used for the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation.
Industry: It is used in the pharmaceutical industry for the production of antiarrhythmic agents.
Mechanism of Action
Landiolol hydrochloride acts as an ultra-short-acting β1-selective blocking agent. It is rapidly hydrolyzed to an inactive form by both carboxylesterase in the liver and pseudocholinesterase in the plasma, resulting in an elimination half-life of about 4 minutes . It inhibits the positive chronotropic effects of catecholamines like adrenaline and noradrenaline on the heart, where β1-receptors are predominantly located . This blockade reduces heart rate and myocardial contractility.
Comparison with Similar Compounds
Landiolol hydrochloride is compared with other short-acting and selective beta-blockers such as esmolol. Landiolol hydrochloride has a higher β1-selectivity (β1/β2 = 255) compared to esmolol (β1/β2 = 33) and propranolol (β1/β2 = 0.68) . This high selectivity makes it superior in terms of reducing heart rate with minimal impact on blood pressure .
Similar Compounds
Esmolol: Another short-acting β1-selective blocker used for similar indications.
Propranolol: A non-selective beta-blocker with a broader range of applications but less selectivity for β1-receptors.
Properties
CAS No. |
1253907-85-5 |
|---|---|
Molecular Formula |
C25H40ClN3O8 |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22-;/m1./s1 |
InChI Key |
DLPGJHSONYLBKP-BNBNXSKYSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


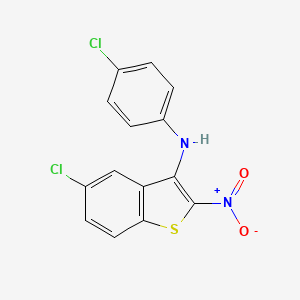
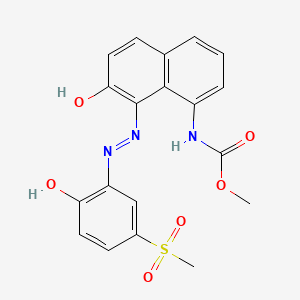
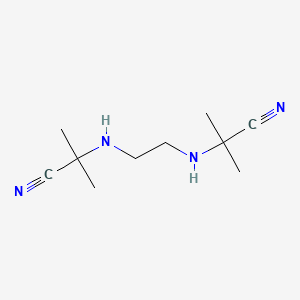
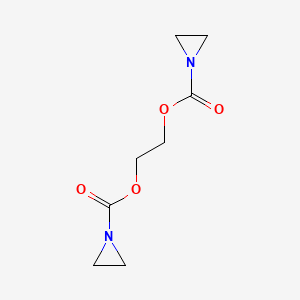
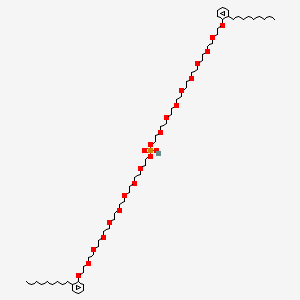
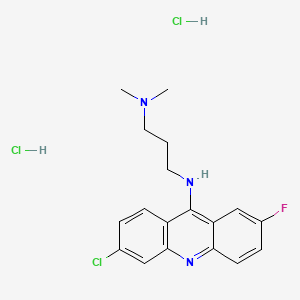
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
